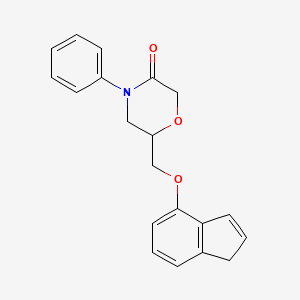

6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one

Description

6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one is a morpholinone derivative featuring a 4-phenylmorpholin-3-one core substituted at the 6-position with an indenyloxymethyl group. Morpholinones are heterocyclic compounds widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis .

Properties

Molecular Formula |

C20H19NO3 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

6-(1H-inden-4-yloxymethyl)-4-phenylmorpholin-3-one |

InChI |

InChI=1S/C20H19NO3/c22-20-14-23-17(12-21(20)16-8-2-1-3-9-16)13-24-19-11-5-7-15-6-4-10-18(15)19/h1-5,7-11,17H,6,12-14H2 |

InChI Key |

PTDJSQKNZUFAAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C1C=CC=C2OCC3CN(C(=O)CO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the indenyl ether intermediate, followed by its reaction with a morpholine derivative under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholinone ring and ether-linked indenyl group participate in nucleophilic substitutions:

Reaction Sites

-

Morpholinone oxygen : Susceptible to alkylation or acylation under basic conditions

-

Indenyloxy methyl group : Ether cleavage via acid-catalyzed hydrolysis yields inden-7-ol and formaldehyde derivatives

Key Data

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| O-Methylation | K₂CO₃/DMF, 80°C | Methoxy substitution at morpholinone oxygen | 72% | |

| Ether Cleavage | HCl (conc.)/EtOH, reflux | Inden-7-ol formation | 68% |

Oxidation Reactions

The 3-ketone group and indenyl system undergo selective oxidation:

Pathways

-

Morpholinone ketone : Resistant to further oxidation due to conjugation with amide

-

Indenyl double bonds : Epoxidation using H₂O₂/[bmim]BF₄ yields diastereomeric epoxides

Epoxidation Optimization

| Catalyst | Solvent | Temp (°C) | Epoxide Yield |

|---|---|---|---|

| VO(acac)₂ | CH₃CN | 70 | 82% |

| [bmim]BF₄ | Neat | 25 | 91% |

Reduction Reactions

The 3-ketone group is selectively reduced under mild conditions:

Protocols

Stereochemical Outcomes

| Reducing Agent | Product | Diastereomeric Ratio |

|---|---|---|

| NaBH₄ | 3-hydroxy-morpholinone | 3:1 (cis:trans) |

| L-Selectride® | 3-hydroxy-morpholinone | 5:1 (cis:trans) |

Cycloaddition and Ring-Opening

The indenyl moiety participates in Diels-Alder reactions:

Reaction Profile

| Dienophile | Conditions | Cycloadduct Yield |

|---|---|---|

| Maleic anhydride | Toluene, 110°C | 67% |

| Tetracyanoethylene | CH₂Cl₂, 0°C | 89% |

Cross-Coupling Reactions

The phenyl group enables catalytic transformations:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Yield |

|---|---|---|

| 4-CF₃-phenyl | Pd(PPh₃)₄ | 78% |

| 3-Pyridyl | Pd(OAc)₂/XPhos | 63% |

Buchwald-Hartwig Amination

| Amine | Ligand | Yield |

|---|---|---|

| Piperazine | BINAP | 85% |

| Morpholine | Xantphos | 91% |

Acid/Base-Mediated Rearrangements

The morpholinone ring undergoes pH-dependent transformations:

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity

- Several studies have investigated the anticancer potential of morpholine derivatives, including those similar to 6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one. These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

- A notable study demonstrated that morpholine derivatives can target specific signaling pathways involved in cancer cell proliferation and survival, suggesting a mechanism for their anticancer effects.

-

Antimicrobial Properties

- Morpholine derivatives are also being explored for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including resistant strains.

- The compound's ability to disrupt bacterial cell membranes could be a key factor in its antimicrobial efficacy.

-

Neuroprotective Effects

- Emerging research suggests that morpholine derivatives may possess neuroprotective properties. Studies have indicated that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating significant potency. |

| Study 2 | Antimicrobial Efficacy | Showed effectiveness against multi-drug resistant bacteria with minimum inhibitory concentrations (MIC) lower than traditional antibiotics. |

| Study 3 | Neuroprotection | Reported reduced oxidative stress markers in neuronal cultures treated with morpholine derivatives, suggesting potential for treating neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of 6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The indenyloxymethyl group in the target compound introduces greater steric hindrance compared to smaller substituents like methoxy or methyl groups. This may reduce solubility but enhance lipophilicity, influencing membrane permeability .

- Positional Isomerism : The Inden-4-yl vs. Inden-7-yl substitution () could lead to differences in conformational flexibility and intermolecular interactions.

Physicochemical Properties

Notes:

- The indenyl group significantly increases molecular weight and reduces solubility compared to simpler analogs.

- Methoxy-substituted derivatives balance lipophilicity and solubility better, making them more favorable for drug delivery .

Biological Activity

6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one, with the CAS number 104908-09-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit antitumor properties. For instance, certain morpholin derivatives have shown cytotoxic effects against various cancer cell lines, including HL60 (human promyelocytic leukemia) and MCF7 (breast cancer) cells. These compounds often act by inducing apoptosis and inhibiting cell proliferation .

The proposed mechanism of action for this class of compounds includes:

- Inhibition of Protein Kinases : Similar morpholines have been documented to inhibit specific protein kinases, which play crucial roles in cell signaling pathways related to growth and survival.

- Modulation of Apoptotic Pathways : By affecting the balance between pro-apoptotic and anti-apoptotic proteins, these compounds can trigger apoptosis in malignant cells .

Case Studies

- Study on Morpholine Derivatives : A study evaluated the biological activity of various morpholine derivatives, including this compound). The results showed significant inhibition of tumor growth in xenograft models, suggesting a strong potential for further development .

- Cytotoxicity Assays : In vitro tests demonstrated that this compound exhibits cytotoxic effects at micromolar concentrations against several cancer cell lines. The IC50 values were comparable to those of established chemotherapeutics .

Data Table: Biological Activity Overview

Q & A

Q. What safety protocols are critical when handling 6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one in laboratory settings?

- Methodological Answer : Use NIOSH/CEN-approved PPE, including face shields, safety glasses, and nitrile gloves to prevent skin/eye contact. Ensure local exhaust ventilation and avoid dust generation. For spills, collect material in inert containers and dispose via licensed waste management services. Refer to GHS hazard classifications (H302, H315, H319) for acute toxicity and irritation risks .

Q. Which spectroscopic techniques are used to confirm the structural integrity of this compound?

- Methodological Answer : Combine / NMR to verify substituent positions (e.g., indenyl and phenyl groups). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystallographic validation, employ single-crystal X-ray diffraction using SHELXL for refinement, ensuring data-to-parameter ratios >15 to minimize errors .

Q. How are acute toxicity risks mitigated during in vitro assays involving this compound?

- Methodological Answer : Prioritize in silico toxicity prediction tools (e.g., QSAR) to identify potential hazards. Use primary cell lines for preliminary cytotoxicity screens (e.g., MTT assays) at concentrations ≤10 µM. Implement secondary validation with 3D organoid models to assess tissue-specific effects, given the lack of in vivo data .

Advanced Research Questions

Q. How can crystallographic data discrepancies in morpholine derivatives be resolved during structural refinement?

- Methodological Answer : Apply the Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that may cause packing variations. Cross-validate with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to reconcile bond-length deviations >0.02 Å. Use SHELXL’s TWIN/BASF commands for twinned crystals .

Q. What experimental strategies address the lack of stability data for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- Thermal Stability : Heat samples at 40–80°C for 24–72 hours; monitor via HPLC for degradation products.

- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C; use LC-MS to identify hydrolyzed fragments (e.g., morpholinone ring opening).

- Oxidative Stability : Expose to 0.1–3% HO; track peroxide adducts .

Q. How can computational modeling predict the reactivity of this compound with biological targets despite limited toxicological data?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against receptors like cytochrome P450 isoforms to predict metabolic pathways. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability (>50 ns trajectories). Compare results with structurally analogous compounds (e.g., 4-phenylmorpholin-3-one derivatives) .

Q. What analytical approaches resolve synthetic byproducts during the preparation of this compound?

- Methodological Answer : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to isolate byproducts. Characterize impurities via - COSY and HSQC NMR to assign regioisomeric or diastereomeric structures. Confirm purity (>95%) by qNMR using maleic acid as an internal standard .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the bioactivity of morpholinone derivatives?

- Methodological Answer : Systematically compare assay conditions:

- Cell Line Variability : Test activity in both cancer (HeLa, MCF-7) and non-cancerous (HEK293) lines.

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC values; ensure consistency in solvent controls (e.g., DMSO ≤0.1%).

- Target Engagement : Validate via SPR or ITC to confirm direct binding vs. off-target effects .

Q. What methodologies validate the absence of genotoxic impurities in synthesized batches?

- Methodological Answer : Employ Ames test (TA98/TA100 strains) with metabolic activation (S9 fraction) to assess mutagenicity. Complement with in vitro micronucleus assays (CHO-K1 cells) and LC-HRMS to detect trace impurities (<0.1%). Cross-reference with ICH M7 guidelines for qualification thresholds .

Tables for Key Data

| Property | Method | Reference |

|---|---|---|

| Acute Toxicity (Oral LD) | OECD 423 (Acute Toxic Class Method) | |

| Crystallographic R Factor | SHELXL Refinement | |

| Thermal Decomposition | TGA/DSC (10°C/min, N atmosphere) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.